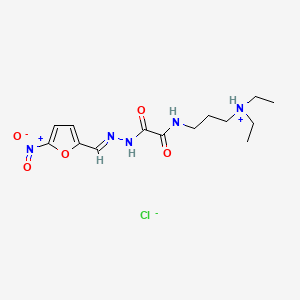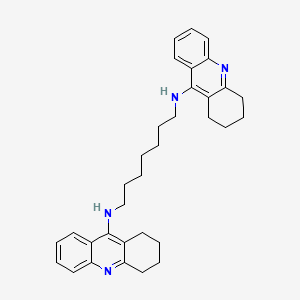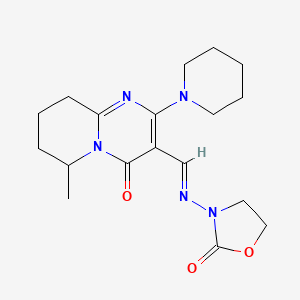
schizostatin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
schizostatin E is a novel squalene synthase inhibitor produced by the mushroom Schizophyllum commune. It has garnered significant attention due to its potent inhibitory effects on squalene synthase, an enzyme crucial in the biosynthesis of sterols, including cholesterol . This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of schizostatin involves a highly regio- and stereoselective coupling reaction of an allylic bromide with an organocopper reagent to acetylenedicarboxylate . The Z-isomer of schizostatin was also synthesized using the stereoselective syn-addition of an organocopper reagent to acetylenedicarboxylate .
Industrial Production Methods: schizostatin E is produced industrially through microbial fermentation. The mycelia of Schizophyllum commune SANK 17785 are inoculated into a seed medium containing yeast extract and fresh potato. The seed culture is incubated, followed by transfer to larger fermentation vessels. The production of schizostatin begins around day 2 of fermentation .
Análisis De Reacciones Químicas
Types of Reactions: schizostatin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
schizostatin E has a wide range of scientific research applications:
Mecanismo De Acción
schizostatin E exerts its effects by competitively inhibiting squalene synthase, an enzyme involved in the conversion of farnesyl pyrophosphate to squalene . This inhibition disrupts the biosynthesis of sterols, including cholesterol, thereby reducing cholesterol levels in the body . The molecular targets and pathways involved include the isoprenoid pathway and the sterol biosynthesis pathway .
Comparación Con Compuestos Similares
Squalestatins/Zaragozic Acids: These compounds are also potent squalene synthase inhibitors and have similar cholesterol-lowering effects.
Lipophilic 1,1-Bisphosphonates: These compounds inhibit squalene synthase and are orally active cholesterol-lowering agents.
Uniqueness of schizostatin E: this compound is unique due to its specific origin from the mushroom Schizophyllum commune and its distinct chemical structure, which includes a trans-dicarboxylic acid moiety . This structural uniqueness contributes to its potent and selective inhibition of squalene synthase .
Propiedades
Fórmula molecular |
C20H30O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(E)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]but-2-enedioic acid |
InChI |
InChI=1S/C20H30O4/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18(20(23)24)14-19(21)22/h8,10,12,14H,5-7,9,11,13H2,1-4H3,(H,21,22)(H,23,24)/b16-10+,17-12+,18-14+ |
Clave InChI |
XNZYMBLMYICBGE-ABTLALLYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\C(=O)O)/C(=O)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C)C |
Sinónimos |
schizostatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1243087.png)




![4-amino-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1243096.png)


![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)





